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Compound of Interest

Compound Name: Chimonanthine

Cat. No.: B1196302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the natural alkaloid (-)-Chimonanthine. The information presented herein is curated from
various scientific sources and is intended to serve as a valuable resource for researchers
engaged in natural product chemistry, pharmacology, and drug development.

Introduction to (-)-Chimonanthine

(-)-Chimonanthine is a dimeric indole alkaloid belonging to the calycanthaceous family of
natural products. It has been isolated from various plant species, including those of the
Chimonanthus and Idiospermum genera. The complex polycyclic structure of (-)-
Chimonanthine, featuring a Cz-symmetrical scaffold with multiple stereocenters, has made it a
subject of interest for structural elucidation, total synthesis, and biological activity studies.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) spectroscopy are crucial for its identification and characterization.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for (-)-
Chimonanthine in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
like (-)-Chimonanthine, providing detailed information about the carbon-hydrogen framework.
The data is typically acquired in deuterated chloroform (CDCIs).

IH-NMR Spectroscopic Data of (-)-Chimonanthine

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not fully
available in a

consolidated source

13C-NMR Spectroscopic Data of (-)-Chimonanthine

Chemical Shift (8) ppm Carbon Type Assighment

Data not fully available in a

consolidated source

Note: While numerous studies report the use of tH and 13C NMR for the characterization of (-)-
Chimonanthine, a complete and unambiguously assigned dataset is not readily available in
publicly accessible literature. Researchers are advised to consult specialized databases or the
supporting information of relevant synthetic or isolation papers for more detailed data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Mass Spectrometric Data of (-)-Chimonanthine
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Parameter Value Source

Molecular Formula C22H26Na4 PubChem[1]
Molecular Weight 346.5 g/mol PubChem[1]
Exact Mass 346.21574685 Da PubChem[1]

Major Fragment lons (m/z)

172 Top Peak
173 2nd Highest Peak
130 3rd Highest Peak

Note: The fragmentation pattern is characteristic and can be used for identification purposes in
complex mixtures.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing
information about the presence of specific functional groups.

Infrared (IR) Spectroscopic Data of (-)-Chimonanthine

Wavenumber (cm—?) Bond Functional Group

Specific data for (-)-
Chimonanthine is not readily

available.

Note: For a molecule with the structure of (-)-Chimonanthine, one would expect to observe
characteristic absorption bands for C-H stretching (aromatic and aliphatic), N-H stretching (if
present as a secondary amine), C-N stretching, and C=C stretching (aromatic).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
natural products like (-)-Chimonanthine. Specific parameters may vary depending on the
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instrumentation and the specific requirements of the analysis.

Sample Preparation

(-)-Chimonanthine is typically isolated from its natural sources (e.g., seeds and leaves of
Chimonanthus praecox) through solvent extraction followed by chromatographic purification
techniques such as column chromatography and High-Performance Liquid Chromatography
(HPLC). The purified compound is then dried to remove any residual solvents before
spectroscopic analysis.

NMR Spectroscopy

e Instrumentation: A high-field NMR spectrometer (e.g., 300, 500, or 600 MHz) is used.
¢ Solvent: The sample is typically dissolved in deuterated chloroform (CDCIs).

« Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Standard pulse sequences are used to acquire H, 13C, and various 2D
NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

Mass Spectrometry

¢ Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with
an appropriate ionization source is used. Electrospray ionization (ESI) is a common
technique for this class of compounds.

o Sample Introduction: The purified sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

» Data Acquisition: Data is acquired in both full scan mode to determine the molecular ion and
in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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o Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate
(e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCla).

o Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1.

Workflow for Spectroscopic Analysis of Natural
Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of a natural product like (-)-Chimonanthine.
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Caption: Workflow for the Isolation and Spectroscopic Characterization of (-)-Chimonanthine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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